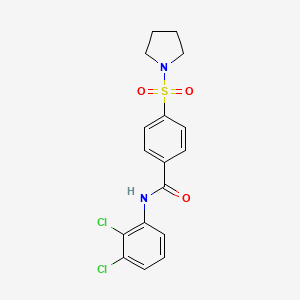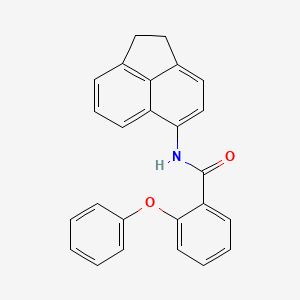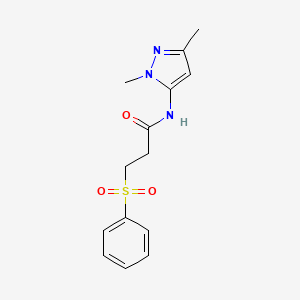
N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The exact mechanism of action of N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide is not fully understood. However, it is believed that it acts as an agonist at certain receptors, such as the dopamine D2 receptor. It is also believed to interact with other receptors, such as the serotonin 5-HT1A receptor, and to modulate the activity of certain enzymes, such as the monoamine oxidase (MAO) enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the release of dopamine in the brain, as well as to modulate the activity of certain enzymes, such as MAO. It has also been shown to have antinociceptive and anti-inflammatory effects in animal models, as well as to reduce anxiety levels.
実験室実験の利点と制限
One of the main advantages of using N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide in laboratory experiments is its versatility. It can be used to study a variety of biochemical and physiological processes, as well as to investigate the structure-activity relationships of drugs. Additionally, this compound is relatively easy to synthesize and is relatively stable in aqueous solutions. However, one of the main limitations of using this compound in laboratory experiments is that it has a relatively short half-life, which can make it difficult to maintain consistent concentrations of the compound.
将来の方向性
There are a number of potential future directions for N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide research. One potential direction is to further investigate the biochemical and physiological effects of the compound, as well as to identify new targets for drug design. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, as well as to improve the synthesis methods for the compound. Finally, further research could be conducted to investigate the potential side effects of this compound, as well as to identify potential drug-drug interactions.
合成法
N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide can be synthesized in a few different ways. The most common method involves the reaction of 4-nitrobenzoyl chloride and 4-fluorobenzamide in anhydrous dimethylformamide (DMF) with the presence of a base such as potassium carbonate. This reaction results in the formation of this compound and a byproduct, 4-nitrobenzamide. Another method involves the reaction of 4-nitrobenzoyl chloride and 4-fluorobenzene in anhydrous DMF with the presence of a base such as potassium carbonate. This reaction results in the formation of this compound and a byproduct, 4-nitrobenzene.
科学的研究の応用
N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide has been used in a variety of scientific studies, including those related to drug design, biochemical and pharmacological research, and biochemistry. In drug design, this compound has been used as a model compound to study the interaction between drugs and receptors. It has also been used in studies to investigate the structure-activity relationships of drugs, as well as to identify new drug targets. In biochemical and pharmacological research, this compound has been used to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of drugs.
特性
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O4/c21-15-8-6-14(7-9-15)20(25)22-18-11-10-16(23(26)27)12-17(18)19(24)13-4-2-1-3-5-13/h1-12H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRQZWFVCNIARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)

![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)

![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)

![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)

![3-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524308.png)


![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524321.png)
![4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524322.png)